Cas no 1020252-55-4 (4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide)
1020252-55-4 structure
Product Name:4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Numéro CAS:1020252-55-4
Le MF:C16H16N2O2S
Mégawatts:300.375442504883
MDL:MFCD00170702
CID:4567998
Update Time:2025-05-21
4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Propriétés chimiques et physiques
Nom et identifiant
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- N-(5-METHYL-7-OXO(4,5,6-TRIHYDROBENZOTHIAZOL-2-YL))(4-METHYLPHENYL)FORMAMIDE
- 4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Benzamide, 4-methyl-N-(4,5,6,7-tetrahydro-5-methyl-7-oxo-2-benzothiazolyl)-
- 4-Methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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- MDL: MFCD00170702
- Piscine à noyau: 1S/C16H16N2O2S/c1-9-3-5-11(6-4-9)15(20)18-16-17-12-7-10(2)8-13(19)14(12)21-16/h3-6,10H,7-8H2,1-2H3,(H,17,18,20)
- La clé Inchi: KZNFGUVIIVAKAW-UHFFFAOYSA-N
- Sourire: C(NC1=NC2CC(C)CC(=O)C=2S1)(=O)C1=CC=C(C)C=C1
Propriétés calculées
- Qualité précise: 300.093249g/mol
- Masse isotopique unique: 300.093249g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 2
- Complexité: 421
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Poids moléculaire: 300.4g/mol
- Le xlogp3: 3.4
- Surface topologique des pôles: 87.3Ų
4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| abcr | AB160698-1 g |
N-(5-Methyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))(4-methylphenyl)formamide |
1020252-55-4 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB160698-2 g |
N-(5-Methyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))(4-methylphenyl)formamide |
1020252-55-4 | 2 g |
€272.50 | 2023-07-20 | ||
| abcr | AB160698-5 g |
N-(5-Methyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))(4-methylphenyl)formamide |
1020252-55-4 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB160698-10 g |
N-(5-Methyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))(4-methylphenyl)formamide |
1020252-55-4 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB160698-1g |
N-(5-Methyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))(4-methylphenyl)formamide; . |
1020252-55-4 | 1g |
€211.20 | 2025-02-20 | ||
| abcr | AB160698-2g |
N-(5-Methyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))(4-methylphenyl)formamide; . |
1020252-55-4 | 2g |
€272.50 | 2025-02-20 | ||
| abcr | AB160698-5g |
N-(5-Methyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))(4-methylphenyl)formamide; . |
1020252-55-4 | 5g |
€377.50 | 2025-02-20 | ||
| abcr | AB160698-10g |
N-(5-Methyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))(4-methylphenyl)formamide; . |
1020252-55-4 | 10g |
€482.50 | 2025-02-20 | ||
| A2B Chem LLC | AI77657-1mg |
4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
1020252-55-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI77657-5mg |
4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
1020252-55-4 | >90% | 5mg |
$214.00 | 2024-04-20 |
4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Littérature connexe
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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